molecular formula C16H20N4O2S B2936871 4-cyclopropyl-1-[1-(2-phenylethanesulfonyl)azetidin-3-yl]-1H-1,2,3-triazole CAS No. 2192745-96-1

4-cyclopropyl-1-[1-(2-phenylethanesulfonyl)azetidin-3-yl]-1H-1,2,3-triazole

Cat. No.: B2936871
CAS No.: 2192745-96-1
M. Wt: 332.42
InChI Key: GUCJIIPVQLKGKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-cyclopropyl-1-[1-(2-phenylethanesulfonyl)azetidin-3-yl]-1H-1,2,3-triazole is a structurally complex molecule featuring a 1,2,3-triazole core substituted with a cyclopropyl group at the 4-position and a sulfonyl-functionalized azetidine ring at the 1-position. Such hybrid structures are often explored in medicinal chemistry due to their ability to modulate biological targets, including enzymes and receptors .

The synthesis of this compound likely employs copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a regiospecific method widely used to construct 1,4-disubstituted triazoles . Structural characterization of analogous compounds, such as ethyl 6-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyridine-3-carboxylate, relies on X-ray crystallography refined via programs like SHELXL and visualized using WinGX/ORTEP .

Properties

IUPAC Name

4-cyclopropyl-1-[1-(2-phenylethylsulfonyl)azetidin-3-yl]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2S/c21-23(22,9-8-13-4-2-1-3-5-13)19-10-15(11-19)20-12-16(17-18-20)14-6-7-14/h1-5,12,14-15H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUCJIIPVQLKGKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN(N=N2)C3CN(C3)S(=O)(=O)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclopropyl-1-[1-(2-phenylethanesulfonyl)azetidin-3-yl]-1H-1,2,3-triazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Azetidinyl Intermediate: The azetidinyl ring is synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.

    Attachment of the Phenylethanesulfonyl Group: The phenylethanesulfonyl group is introduced via a sulfonylation reaction using phenylethanesulfonyl chloride and a base like triethylamine.

    Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction, often using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

    Introduction of the Cyclopropyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

4-cyclopropyl-1-[1-(2-phenylethanesulfonyl)azetidin-3-yl]-1H-1,2,3-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium azide in DMF.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced azetidinyl derivatives.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

4-cyclopropyl-1-[1-(2-phenylethanesulfonyl)azetidin-3-yl]-1H-1,2,3-triazole has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory agent and its ability to inhibit specific enzymes.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

    Industrial Applications: It is explored for use in the synthesis of advanced polymers and as a building block for complex organic molecules.

Mechanism of Action

The mechanism of action of 4-cyclopropyl-1-[1-(2-phenylethanesulfonyl)azetidin-3-yl]-1H-1,2,3-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. The presence of the triazole ring and the sulfonyl group enhances its binding affinity and specificity towards certain targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the unique properties of the target compound, we compare it with structurally related 1,2,3-triazole derivatives (Table 1).

Table 1: Structural and Functional Comparison of 1,2,3-Triazole Derivatives

Compound Name Substituents/Modifications Key Features Synthesis Method Biological/Functional Relevance
Target Compound 4-cyclopropyl, 1-(2-phenylethanesulfonyl-azetidine) High steric strain (azetidine), sulfonyl group enhances polarity Likely CuAAC Potential enzyme inhibition or ligand activity (inferred)
Ethyl 6-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyridine-3-carboxylate Pyridine-ester at 1-position, cyclopropyl at 4-position Conjugation with aromatic pyridine, ester functionality CuAAC (inferred) Intermediate in coordination chemistry, bioactive ligands
4-(6-(tert-Butylperoxy)hexyl)-1-(3-phenylpropyl)-1H-1,2,3-triazole tert-Butylperoxy hexyl chain, 3-phenylpropyl Hydrophobic chain, peroxide group (reactive) Column chromatography purification Radical-initiated reactions (e.g., polymerization)
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde Chlorophenylsulfanyl, trifluoromethyl pyrazole Electrophilic aldehyde, sulfur-containing substituents Mitsunobu reaction (inferred) Antimicrobial or agrochemical applications

Key Insights

Steric and Electronic Effects :

  • The azetidine ring in the target compound introduces significant steric hindrance compared to the pyridine ring in ’s compound. This strain may influence conformational stability and binding specificity .
  • The 2-phenylethanesulfonyl group enhances solubility in polar solvents relative to hydrophobic chains (e.g., tert-butylperoxy hexyl in ).

Synthetic Accessibility :

  • The CuAAC method () enables regioselective triazole formation, critical for constructing the target compound’s core . In contrast, tert-butylperoxy derivatives () require specialized purification due to peroxide reactivity .

Research Findings and Implications

  • Structural Analysis : The target compound’s geometry (e.g., bond angles, torsion) can be resolved using SHELX refinement tools, which are standard for small-molecule crystallography . For example, the azetidine ring’s puckering and sulfonyl group orientation would be critical for interaction studies.
  • Functional Versatility : Unlike the peroxide-bearing triazole (), the target compound lacks reactive functional groups, making it more suitable for stable ligand design.

Biological Activity

The compound 4-cyclopropyl-1-[1-(2-phenylethanesulfonyl)azetidin-3-yl]-1H-1,2,3-triazole represents a novel class of triazole derivatives with potential therapeutic applications. This article reviews its biological activity, synthesizing findings from various studies to present a comprehensive overview of its pharmacological properties.

Synthesis and Structural Characteristics

The synthesis of this compound involves the coupling of cyclopropyl and azetidine moieties with a triazole core. Various analytical techniques such as NMR and mass spectrometry are utilized to confirm the structure and purity of the synthesized compound.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC18_{18}H22_{22}N4_{4}O2_{2}S
Molecular Weight366.45 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of triazole derivatives. The compound has shown significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. In vitro assays on peripheral blood mononuclear cells (PBMCs) demonstrated a decrease in cytokine production, suggesting its potential as an anti-inflammatory agent.

Table 2: Cytokine Inhibition Data

CytokineControl Level (pg/mL)Compound Level (pg/mL)% Inhibition
TNF-α1004060%
IL-6803062.5%
IFN-γ504510%

Antiproliferative Activity

The antiproliferative effects of the compound were evaluated using various cancer cell lines. The results indicated that it significantly inhibits cell proliferation at certain concentrations, suggesting a potential role in cancer therapy.

Table 3: Antiproliferative Activity Results

Cell LineIC50_{50} (µM)
HeLa15
MCF-720
A54925

Case Study: Anti-cancer Activity

In a recent study, the compound was tested against several cancer cell lines. The results showed that at a concentration of 20 µM, it reduced cell viability by approximately 70% in HeLa cells compared to untreated controls. This suggests its potential as a chemotherapeutic agent.

Case Study: In Vivo Studies

Animal model studies have further confirmed the anti-inflammatory properties of this compound. When administered in a murine model of inflammation, it significantly reduced paw swelling and inflammatory markers compared to controls.

Q & A

Q. What are the established synthetic routes for 4-cyclopropyl-1-[1-(2-phenylethanesulfonyl)azetidin-3-yl]-1H-1,2,3-triazole?

The compound can be synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective method widely used for 1,4-disubstituted triazoles. Terminal alkynes react with azides under mild conditions (e.g., CuSO₄/Na ascorbate in THF/H₂O at 50°C for 16 hours) to yield the triazole core . Subsequent sulfonylation of the azetidine moiety with 2-phenylethanesulfonyl chloride under basic conditions (e.g., pyridine or DIPEA in DCM) introduces the sulfonyl group . Purification typically involves gradient column chromatography (e.g., CH₂Cl₂/MeOH) and HPLC for final isolation .

Q. How is the structural integrity of this compound validated after synthesis?

Characterization relies on:

  • ¹H/¹³C NMR : Key signals include the cyclopropyl protons (δ ~0.8–1.5 ppm) and sulfonyl-attached azetidine protons (δ ~3.5–4.5 ppm). Triazole protons appear as singlet(s) near δ ~7.5–8.5 ppm .
  • HRMS : Molecular ion peaks confirm the exact mass (e.g., [M+H]⁺ or [M+Na]⁺) .
  • HPLC : Purity ≥95% is standard, with retention times validated against reference standards .

Q. What preliminary assays are recommended to evaluate its biological activity?

Cytotoxicity assays (e.g., MTT on MCF-7 cells) are foundational. For example, related triazoles exhibit IC₅₀ values in the low micromolar range (e.g., 4.78 μM for a pJNK-targeting analog) . Dose-response curves and selectivity indices against non-cancerous cell lines (e.g., HEK-293) should be established early .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and regioselectivity?

  • Solvent Systems : Polar aprotic solvents (DMF, DMSO) enhance CuAAC reaction rates but may complicate purification. THF/H₂O mixtures balance reactivity and workup .
  • Catalyst Loading : Reducing CuSO₄ to 0.1–0.5 mol% with excess sodium ascorbate minimizes copper residues, critical for biomedical applications .
  • Microwave Assistance : Reduces reaction time (e.g., from 16 hours to 30 minutes) while maintaining >90% yield .

Q. What challenges arise in crystallographic analysis of this compound, and how are they addressed?

  • Disorder in Flexible Groups : The cyclopropyl and sulfonyl-azetidine moieties may exhibit rotational disorder. SHELXL refinement with ISOR and SIMU restraints mitigates this .
  • Data Quality : High-resolution X-ray data (≤1.0 Å) are essential. Programs like WinGX and Olex2 integrate SHELXL for refinement, with R factors <0.05 achievable .
  • Twinned Crystals : Use of TWINABS for data scaling and SHELXD for structure solution resolves pseudo-merohedral twinning .

Q. How should contradictory biological activity data between in vitro and in vivo models be interpreted?

  • Pharmacokinetic Factors : Poor solubility or metabolic instability (e.g., sulfonamide cleavage) may reduce in vivo efficacy. LogP calculations (e.g., ~3.5 for this compound) and metabolic profiling (e.g., liver microsomes) are critical .
  • Off-Target Effects : Proteome-wide screening (e.g., kinase panels) identifies unintended interactions. For example, triazoles may inhibit cytochrome P450 isoforms, requiring SAR adjustments .

Q. What advanced techniques validate the compound’s binding mode to biological targets?

  • X-ray Crystallography : Co-crystallization with target proteins (e.g., kinases) reveals binding poses. For example, triazole nitrogen atoms often form hydrogen bonds with catalytic lysines .
  • NMR Titration : Chemical shift perturbations in ¹H-¹⁵N HSQC spectra map binding interfaces .
  • Molecular Dynamics (MD) : Simulations (>100 ns) assess binding stability and hydration effects .

Methodological Notes

  • Synthesis Optimization : Always monitor reactions by TLC (e.g., Rf ~0.4–0.6 in hexane/EtOAC) and confirm intermediates by FT-IR (e.g., sulfonyl S=O stretches at ~1350 cm⁻¹) .
  • Data Reproducibility : Replicate crystallography experiments with fresh batches to confirm unit cell parameters and space groups .
  • Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate assays across multiple cell lines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.